molecular formula C6H5BrFNO B1407316 4-Amino-2-bromo-6-fluorophenol CAS No. 1783544-55-7

4-Amino-2-bromo-6-fluorophenol

Cat. No.: B1407316
CAS No.: 1783544-55-7
M. Wt: 206.01 g/mol
InChI Key: MBBNTXTVTXPUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-bromo-6-fluorophenol is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of aniline, featuring bromine, fluorine, and hydroxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-6-fluorophenol typically involves the halogenation and hydroxylation of aniline derivatives. One common method includes the bromination of 5-fluoro-4-hydroxyaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-bromo-6-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-6-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoroaniline
  • 3-Bromo-5-fluoro-4-methylaniline
  • 3-Bromo-4-fluorophenol

Uniqueness

4-Amino-2-bromo-6-fluorophenol is unique due to the specific combination of bromine, fluorine, and hydroxy substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxy group, in particular, allows for additional hydrogen bonding interactions, which can influence its behavior in various applications .

Properties

IUPAC Name

4-amino-2-bromo-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBNTXTVTXPUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-bromo-6-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-Amino-2-bromo-6-fluorophenol
Reactant of Route 3
Reactant of Route 3
4-Amino-2-bromo-6-fluorophenol
Reactant of Route 4
4-Amino-2-bromo-6-fluorophenol
Reactant of Route 5
Reactant of Route 5
4-Amino-2-bromo-6-fluorophenol
Reactant of Route 6
Reactant of Route 6
4-Amino-2-bromo-6-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.